3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid
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Overview
Description
3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C9H8BrNO6 and a molecular weight of 306.07 g/mol . This compound is characterized by the presence of bromine, methoxy, and nitro functional groups attached to a benzoic acid core. It is commonly used as a reagent or building block in the synthesis of various organic compounds, including pharmaceuticals and pesticides .
Scientific Research Applications
3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of pesticides and other agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid typically involves the bromination of 2,6-dimethoxybenzoic acid followed by nitration. The reaction conditions for bromination usually involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The nitration step involves the use of a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 3-bromo-2,6-dimethoxy-5-aminobenzoic acid.
Oxidation: Formation of 3-bromo-2,6-dimethoxy-5-nitrobenzaldehyde or this compound.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The presence of the nitro group can also facilitate electron transfer processes, making it useful in redox reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-nitrobenzoic acid: Similar structure but lacks the methoxy groups.
2,6-Dimethoxybenzoic acid: Similar structure but lacks the bromine and nitro groups.
3-Bromo-2,6-dimethoxybenzoic acid: Similar structure but lacks the nitro group.
Uniqueness
3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid is unique due to the combination of bromine, methoxy, and nitro functional groups, which confer distinct reactivity and properties. This combination makes it a versatile building block in organic synthesis and a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-bromo-2,6-dimethoxy-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO6/c1-16-7-4(10)3-5(11(14)15)8(17-2)6(7)9(12)13/h3H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCPBSHBWDJWBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543374 |
Source
|
Record name | 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98527-25-4 |
Source
|
Record name | 3-Bromo-2,6-dimethoxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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